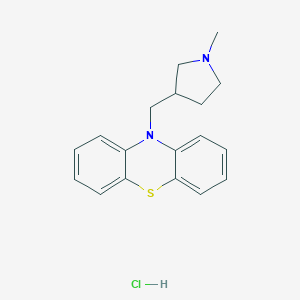

Methdilazine hydrochloride

概要

説明

メトジラジン塩酸塩は、抗ヒスタミン作用を有するフェノチアジン系化合物です。主に、様々な皮膚疾患におけるそう痒の軽減に使用されます。 メトジラジン塩酸塩は、抗コリン作用を有する第一世代の抗ヒスタミン薬であり、花粉症やその他の上気道アレルギーによるくしゃみ、目のかゆみと涙目、鼻水などの症状の一時的緩和に効果があるとされています .

製造方法

合成経路と反応条件

メトジラジン塩酸塩は、フェノチアジンとピロリジン誘導体を用いた一連の化学反応によって合成することができます。 合成には、10H-フェノチアジンと1-メチル-3-ピロリジニルメチルクロリドを特定の条件下で反応させてメトジラジンを生成し、その後塩酸塩に変換する工程が含まれます .

工業的製造方法

工業的な環境では、メトジラジン塩酸塩は、フェノチアジンと1-メチル-3-ピロリジニルメチルクロリドを適切な溶媒と触媒の存在下で反応させることにより製造されます。 反応混合物はその後、結晶化またはその他の分離技術によって精製され、高純度の最終生成物が得られます .

準備方法

Synthetic Routes and Reaction Conditions

Methdilazine hydrochloride can be synthesized through a series of chemical reactions involving phenothiazine and pyrrolidine derivatives. The synthesis involves the reaction of 10H-phenothiazine with 1-methyl-3-pyrrolidinylmethyl chloride under specific conditions to form methdilazine, which is then converted to its hydrochloride salt .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phenothiazine with 1-methyl-3-pyrrolidinylmethyl chloride in the presence of a suitable solvent and catalyst. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

化学反応の分析

反応の種類

メトジラジン塩酸塩は、酸化、還元、置換反応などの様々な化学反応を起こします。 これらの反応は、その合成と様々な用途への改変に不可欠です .

一般的な試薬と条件

酸化: メトジラジン塩酸塩は、過マンガン酸カリウムや過酸化水素などの試薬を用いて、酸性または塩基性条件下で酸化させることができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

生成される主な生成物

これらの反応から生成される主な生成物には、様々なメトジラジン塩酸塩誘導体が含まれ、これらは様々な治療用途や工業用途に使用することができます .

科学研究への応用

メトジラジン塩酸塩は、以下を含む幅広い科学研究への応用があります。

化学: フェノチアジン誘導体とその化学的性質の研究に使用されます。

生物学: メトジラジン塩酸塩は、生物学的研究において、ヒスタミン受容体への影響やアレルギー反応における役割を調べるために使用されます。

医学: そう痒性皮膚疾患の治療薬として、また花粉症やその他のアレルギーの症状を緩和するための抗ヒスタミン薬として使用されます。

科学的研究の応用

Antihistaminic Activity

Methdilazine acts as a H1 receptor antagonist , effectively blocking the action of endogenous histamine. This mechanism provides temporary relief from symptoms associated with allergies, such as:

Clinical Evidence

A study indicated that methdilazine is effective in managing hypersensitivity reactions and controlling pruritic skin disorders, showcasing its utility in dermatological applications .

Treatment of Motion Sickness and Nausea

Methdilazine is also indicated for the management of motion sickness and nausea. Its effectiveness in these areas stems from its ability to inhibit vestibular stimulation, which is often responsible for motion-induced nausea .

Dosage Guidelines

For adults and adolescents, the recommended oral dosage is typically 8 mg every six to twelve hours as needed, although specific dosing may vary based on individual patient needs .

Stability and Analytical Methods

The stability of this compound under various conditions has been extensively studied. Research has developed a stability-indicating method using Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) . This method allows for the determination of methdilazine's stability across different stress conditions including:

- Acidic and basic environments

- Thermal conditions

- Hydrolytic and photolytic stress

The study demonstrated that methdilazine remains stable under most conditions but shows slight degradation under oxidative stress .

In Vitro Antimicrobial Activity

Recent investigations have explored the potential antimicrobial properties of methdilazine. It has been shown to inhibit various Mycobacterium species at concentrations ranging from 5 to 15 µg/mL, indicating possible applications in treating infections caused by these pathogens .

Case Studies and Research Findings

Several case studies have documented the successful application of methdilazine in clinical settings:

- A clinical trial highlighted its efficacy in providing relief from chronic urticaria (hives), demonstrating significant improvement in patient symptoms after administration .

- Another study reported on the use of methdilazine in combination therapies for enhanced efficacy against motion sickness, illustrating its role as an adjunct treatment option .

Data Summary Table

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Antihistaminic Activity | H1 receptor antagonism | Effective for allergy relief |

| Motion Sickness | Inhibition of vestibular stimulation | Reduces nausea associated with motion |

| Stability Analysis | RP-UPLC method | Stable under various stress conditions |

| Antimicrobial Activity | Inhibition of Mycobacterium spp. | Effective at concentrations of 5-15 µg/mL |

作用機序

メトジラジン塩酸塩は、ヒスタミンH1受容体と結合することでその効果を発揮します。この結合は、内因性ヒスタミンの作用を阻害し、その結果、ヒスタミンによって引き起こされる症状が一時的に緩和されます。 関与する分子標的としては、消化管、血管、気道の効果細胞上のヒスタミンH1受容体が含まれます .

類似化合物との比較

類似化合物

クロルプロマジン: 抗精神病薬と抗ヒスタミン作用を有する別のフェノチアジン誘導体です。

プロメタジン: 類似の抗コリン作用を有する第一世代の抗ヒスタミン薬です。

トリメプラジン: メトジラジン塩酸塩と同様の適応症で使用される抗ヒスタミン薬です

独自性

メトジラジン塩酸塩は、ヒスタミンH1受容体に対する特異的な結合親和性と、そう痒性皮膚疾患の軽減における有効性によって特徴付けられます。 抗ヒスタミン作用と抗コリン作用を組み合わせることで、アレルギー反応とその関連する症状の治療に特に役立ちます .

生物活性

Methdilazine hydrochloride is a phenothiazine derivative primarily recognized for its potent antihistaminic properties. This compound functions as an antagonist of the histamine H1 receptor, making it effective in alleviating symptoms associated with allergic reactions, such as itching and swelling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, side effects, and comparative analysis with other antihistamines.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a thiazine ring system. Its structure allows participation in various chemical reactions typical of phenothiazines, including oxidation and reduction processes that can lead to different metabolites with distinct pharmacological activities .

The primary mechanism by which Methdilazine exerts its effects is through competitive antagonism at the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. By blocking the action of endogenous histamine, it provides temporary relief from symptoms caused by histamine release during allergic reactions. This includes relief from sneezing, watery eyes, and runny nose associated with hay fever and other upper respiratory allergies .

Therapeutic Applications

This compound is utilized in clinical settings for:

- Treatment of Allergic Conditions : It is effective in managing symptoms related to allergies and dermatoses.

- Antihistaminic Effects : It alleviates pruritus (itching) and reduces vasodilation caused by histamine .

Side Effects and Toxicity

While Methdilazine is effective as an antihistamine, it does come with a range of potential side effects:

- Common Side Effects : Drowsiness, dizziness, dry mouth.

- Severe Reactions : Bradycardia, cardiac arrest, laryngeal edema may occur in rare cases .

- Toxicity : Overdose symptoms can include clumsiness, convulsions, hallucinations, and muscle spasms .

Comparative Analysis with Other Antihistamines

The following table compares this compound with several other common antihistamines:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Methdilazine | C18H21ClN2S | Allergy relief | Specific affinity for H1 receptors; unique side effect profile |

| Chlorpheniramine | C16H19ClN2 | Allergy relief | Shorter half-life; less sedative effect |

| Promethazine | C17H20N2S | Allergy relief; antiemetic | Strong sedative properties; used for motion sickness |

| Diphenhydramine | C17H21N | Allergy relief; sleep aid | Potent sedative effects; commonly used as a sleep aid |

| Hydroxyzine | C21H27ClN2O2 | Anxiety; allergy relief | Anxiolytic properties; longer duration of action |

This compound stands out due to its specific affinity for H1 receptors and its effectiveness in treating various dermatological conditions compared to others primarily focused on allergy relief .

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

- Antimicrobial Activity : Research indicates that Methdilazine exhibits distinct antimicrobial properties when tested against Mycobacterium tuberculosis in animal models. In vitro studies have shown that it can enhance the activity of traditional antibiotics like isoniazid and streptomycin against resistant strains .

- Electrooxidation Studies : Investigations into the electrooxidation mechanisms of Methdilazine have provided insights into its stability under different conditions. These studies are crucial for understanding its pharmacokinetics and potential interactions with other drugs .

- Stability-Indicating Methods : A study developed a stability-indicating RP-UPLC method for determining Methdilazine in bulk drug forms. The method demonstrated high accuracy and precision, essential for ensuring the quality of pharmaceutical formulations containing this compound .

特性

IUPAC Name |

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISBKIVLDXSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S.ClH, C18H21ClN2S | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1982-37-2 (Parent) | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025548 | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992) | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL | |

CAS No. |

1229-35-2 | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bristaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methdilazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0GSO02UEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

370 to 372 °F (NTP, 1992), 187.5-189 °C | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。